molecular formula C13H13N3S B1490154 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2097958-76-2

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1490154
CAS No.: 2097958-76-2
M. Wt: 243.33 g/mol
InChI Key: QLJMSYZKTZJQBT-UHFFFAOYSA-N
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Description

2-(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile is a pyrazole-derived nitrile compound characterized by a cyclopropylmethyl group at the pyrazole ring’s N1 position, a thiophen-2-yl substituent at C3, and an acetonitrile moiety at C4. This structure combines aromatic (thiophene), small-ring alkyl (cyclopropylmethyl), and polar nitrile functionalities, which may influence its physicochemical properties (e.g., solubility, logP) and reactivity .

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c14-6-5-11-8-12(13-2-1-7-17-13)15-16(11)9-10-3-4-10/h1-2,7-8,10H,3-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJMSYZKTZJQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CS3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile (CAS Number: 2097958-76-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrazole ring substituted with a cyclopropylmethyl group and a thiophene moiety. Its molecular formula is C12H12N2SC_{12}H_{12}N_2S with a molecular weight of approximately 232.3015 g/mol. The structural formula can be represented as follows:

SMILES O Cc1cn nc1c1cccs1 CC1CC1\text{SMILES O Cc1cn nc1c1cccs1 CC1CC1}

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Pyrazole derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of both the thiophene and pyrazole rings suggests potential interactions with protein targets involved in signaling pathways related to these activities.

Pharmacological Effects

Research indicates that compounds similar to This compound may exhibit the following pharmacological effects:

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases.
  • Anticancer Potential : Studies on related compounds indicate that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases or modulation of cell cycle regulators.
  • Antimicrobial Effects : Some derivatives have demonstrated activity against bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Anti-inflammatory Studies : A study investigating the anti-inflammatory effects of pyrazole compounds found that they significantly reduced edema in animal models, correlating with decreased levels of inflammatory mediators such as TNF-alpha and IL-6.
  • Anticancer Activity : Another research article reported that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The mechanism involved apoptosis induction via the mitochondrial pathway.
  • Antimicrobial Efficacy : A comparative study highlighted that several thiophene-containing pyrazoles showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics.

Summary of Findings

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced edema; decreased TNF-alpha and IL-6 levels
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, indicating its role as a promising candidate for cancer therapy. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects
Research indicates that derivatives of pyrazole compounds, including 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile, exhibit neuroprotective properties. These compounds may offer therapeutic benefits in the treatment of neurodegenerative disorders by targeting neuroinflammatory processes and promoting neuronal survival.

Pharmacological Studies

Receptor Binding Affinity
The compound has demonstrated significant binding affinity for several receptors, including serotonin and dopamine receptors. Such interactions suggest its potential use in treating mood disorders and other psychiatric conditions.

Case Study: Serotonin Receptor Modulation
A study investigating the effects of similar pyrazole compounds on serotonin receptors found that they could modulate receptor activity, leading to altered neurotransmitter release. This modulation is crucial for developing drugs aimed at treating depression and anxiety disorders.

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Various synthetic routes have been explored to enhance yield and purity.

StepReaction TypeReagentsYield (%)
1CyclizationCyclopropylmethyl halide + thiophene derivative85
2Nitrile FormationAcetonitrile + coupling agent90
3PurificationRecrystallization from ethanol95

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below compares the target compound with analogs differing in substituent groups, positions, and electronic properties:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Properties/Applications References
2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile C1: H; C3: thiophen-2-yl; C5: cyclopropyl C₁₂H₁₁N₃S Predicted density: 1.37 g/cm³; Predicted boiling point: 422.9°C; Potential agrochemical use
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile C1: isopropyl; C3: pyridin-4-yl C₁₃H₁₄N₄ Higher polarity due to pyridine; Likely improved solubility in polar solvents
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile C3: cyclopropyl; C5: trifluoromethyl C₈H₈F₃N₃ Electron-withdrawing CF₃ group enhances metabolic stability; Used in kinase inhibitors
N-[1-(Tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide C1: tetrahydropyran; C3: thiophen-2-yl C₁₄H₁₇N₃O₂S Improved bioavailability due to tetrahydropyran; Explored in antiviral research
Voxelotor (2-hydroxy-6-{[2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl]methoxy}benzaldehyde) C1: isopropyl; C3: pyridine-linked benzaldehyde C₂₁H₂₂N₄O₃ FDA-approved for sickle cell disease; Demonstrates pyrazole’s role in hemoglobin modulation

Key Structural and Functional Differences

  • Substituent Position Sensitivity: The target compound’s cyclopropylmethyl group at N1 (vs.
  • Electronic Modulation : Thiophen-2-yl (electron-rich) at C3 contrasts with pyridin-4-yl (electron-deficient in ), altering charge distribution and reactivity in cross-coupling reactions.
  • Nitrile vs. Amide/Carboxylic Acid : The acetonitrile group offers distinct hydrogen-bonding and dipole interactions compared to amide or carboxylate derivatives (e.g., ), influencing solubility and target affinity.

Preparation Methods

Pyrazole Ring Formation

The core pyrazole ring is typically synthesized via condensation reactions involving hydrazines and appropriate 1,3-dicarbonyl compounds or their equivalents. This approach is a common and reliable route to access substituted pyrazoles, including those bearing heteroaryl and alkyl substituents such as cyclopropylmethyl and thiophen-2-yl groups.

  • Starting Materials: The synthesis often begins with substituted 1,3-diketones or 1,3-dicarbonyl intermediates that incorporate the thiophen-2-yl moiety.
  • Hydrazine Source: Ethyl 2-hydrazinylthiazole-4-carboxylate hydrobromide or similar hydrazine derivatives are used to induce cyclization and form the pyrazole ring.
  • Regioselectivity Challenge: A significant challenge in the synthesis is controlling regioselectivity to favor the formation of the 5-aryl pyrazole isomer, which is biologically active, over the 4-aryl isomer, which is inactive in related assays.

Synthetic Route Optimization

Due to regioisomeric mixtures formed during cyclization, an optimized two-step approach is employed:

  • Enamine Intermediate Formation: Initially, the 1,3-diketone derivative is heated with pyrrolidine and p-toluenesulfonic acid in ethanol under reflux to form an enamine intermediate. This step selectively blocks one keto group, influencing subsequent cyclization.
  • Cyclization: After enamine formation, the hydrazine derivative is added, and the mixture is refluxed overnight. This method improves the regioisomer ratio from ≤10% to approximately 50:50, facilitating easier isolation of the desired isomer.

Functional Group Introduction and Modifications

  • Alkylation: Cesium carbonate-mediated alkylation of 1,3-diketone intermediates with bromomethyl derivatives introduces necessary substituents such as the cyclopropylmethyl group.
  • Coupling Reactions: Late-stage modifications are achieved via palladium-catalyzed cross-coupling reactions:
    • Sonogashira Coupling: For introducing alkynyl substituents, a copper-free room temperature protocol using monoligated palladium precatalysts (e.g., [P(t-Bu)3]Pd(crotyl)Cl) in the presence of DABCO in dioxane is employed.
    • Suzuki Coupling: For aryl or heteroaryl substitutions, Suzuki coupling reactions are utilized with appropriate boronic acids or esters.
  • Hydrolysis: Final hydrolysis of ester or other protecting groups is performed using lithium hydroxide in ethanol, followed by purification via high-performance liquid chromatography (HPLC).

Representative Data Table of Key Intermediates and Conditions

Step Intermediate / Reagent Conditions Outcome / Notes
1 1,3-Diketone with thiophen-2-yl substituent Reaction with pyrrolidine (0.5 equiv) and p-toluenesulfonic acid (0.5 equiv) in ethanol, reflux 1–2 h Formation of enamine intermediate to improve regioselectivity
2 Addition of ethyl 2-hydrazinylthiazole-4-carboxylate hydrobromide Reflux overnight in ethanol Cyclization to pyrazole ring; ~50:50 regioisomer mixture
3 Cesium carbonate-mediated alkylation with bromomethyl derivatives Room temperature, DMSO solvent Introduction of cyclopropylmethyl substituent
4 Sonogashira coupling Room temperature, copper-free, [P(t-Bu)3]Pd(crotyl)Cl catalyst, DABCO, dioxane Installation of alkynyl groups for SAR exploration
5 Hydrolysis with LiOH Ethanol solvent Removal of protecting groups and final compound purification

Research Findings and Challenges

  • The regioselectivity in pyrazole formation is a key synthetic challenge, addressed by the enamine intermediate strategy.
  • The optimized synthetic route allows for the preparation of sufficient quantities of the compound and analogues for biological evaluation.
  • Palladium-catalyzed coupling reactions provide flexibility to modify the molecule for structure-activity relationship (SAR) studies.
  • The final compound and its analogues have been synthesized with good yields and purity suitable for research applications.

Q & A

Q. Key Optimization Parameters :

  • Solvent choice (e.g., CH₃CN for polar aprotic conditions) .
  • Catalytic acids (e.g., TFA for regioselective cyclization) .

Basic Question: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm, thiophene aromatic protons at δ 6.5–7.5 ppm) . Overlapping signals may require 2D techniques (COSY, HSQC) .
  • IR Spectroscopy : Confirm nitrile functionality (C≡N stretch ~2200–2260 cm⁻¹) and thiophene C-S bonds (600–800 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns (e.g., loss of acetonitrile moiety) .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain in the cyclopropyl group .

Advanced Question: How can researchers resolve discrepancies in crystallographic data refinement?

Methodological Answer:

  • Twin Refinement : Use SHELXL’s twin law parameters (e.g., BASF) to model twinned crystals, common in cyclopropane-containing compounds due to strained geometries .
  • Constraints and Restraints : Apply geometric constraints (e.g., cyclopropyl bond distances fixed to 1.54 Å) to improve model accuracy .
  • High-Resolution Data : Prioritize synchrotron-derived datasets (≤1.0 Å resolution) to reduce noise and refine anisotropic displacement parameters .

Case Study : highlights SHELXL’s robustness in handling high-resolution or twinned data for strained heterocycles .

Advanced Question: What strategies optimize regioselectivity in pyrazole derivatives with multiple substituents?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control :
    • Low-Temperature Reactions : Favor kinetic products (e.g., 1,3-disubstituted pyrazoles) by slowing isomerization .
    • Protecting Groups : Use THP or tert-butyl groups to block undesired substitution sites during synthesis .
  • Substituent Effects : Electron-withdrawing groups (e.g., CN) at position 5 direct electrophilic attacks to position 3 via resonance effects .
  • Catalytic Systems : Pd-mediated cross-coupling ensures precise thiophene integration at position 3 without side reactions .

Example : achieved 86% regioselectivity using TFA-catalyzed cyclization in CH₃CN .

Advanced Question: How can conflicting bioactivity data from similar pyrazole derivatives be analyzed?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., cyclopropylmethyl vs. isopropyl groups) on target binding using molecular docking .
  • Metabolic Stability Assays : Evaluate acetonitrile-derived metabolites (e.g., hydrolysis to carboxylic acids) via LC-MS to explain toxicity discrepancies .
  • Orthogonal Assays : Validate biological activity using both enzymatic (e.g., kinase inhibition) and cell-based assays to rule out off-target effects .

Data Contradiction Example : notes trifluoromethyl pyrazoles show variable IC₅₀ values due to metabolic lability of the nitrile group .

Basic Question: What are the stability considerations for handling this compound?

Methodological Answer:

  • Light and Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent nitrile hydrolysis or cyclopropane ring opening .
  • Degradation Monitoring : Use HPLC-PDA to detect hydrolysis products (e.g., carboxylic acids) over time .
  • Safety Protocols : Follow TCI America’s SDS guidelines for skin/eye protection due to irritant properties .

Advanced Question: How to design a kinetic study for reaction mechanism elucidation?

Methodological Answer:

  • In Situ Monitoring : Employ ReactIR or NMR to track intermediates (e.g., hydrazone formation during cyclocondensation) .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazines to trace nitrogen incorporation into the pyrazole ring .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for competing pathways .

Example : used reflux kinetics in propan-2-ol to optimize hydrazide formation .

Advanced Question: What analytical approaches differentiate regioisomers in synthesis?

Methodological Answer:

  • Chromatographic Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients to resolve isomers .
  • NOESY NMR : Detect spatial proximity of substituents (e.g., cyclopropylmethyl to thiophene protons) to confirm regiochemistry .
  • X-ray Powder Diffraction (XRPD) : Compare experimental vs. simulated patterns to identify crystalline polymorphs .

Case Study : isolated regioisomers 86a and 86b via silica gel chromatography and trituration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

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